Cas no 6027-43-6 (Aspalathin)

Aspalathin is a bioactive flavonoid primarily found in rooibos (Aspalathus linearis), known for its antioxidant and anti-inflammatory properties. Structurally, it is a C-glucosyl dihydrochalcone, distinguishing it from other flavonoids. Research indicates potential benefits in modulating oxidative stress and metabolic pathways, including glucose metabolism, making it of interest in nutraceutical and pharmaceutical applications. Its stability and bioavailability have been studied to assess its efficacy in vivo. Aspalathin's unique mechanism of action, particularly in targeting Nrf2 and AMPK pathways, underscores its potential in addressing metabolic disorders. Analytical methods such as HPLC are commonly employed for its quantification, ensuring purity and consistency in research and product formulations.
Aspalathin structure
Aspalathin structure
商品名:Aspalathin
CAS番号:6027-43-6
MF:C21H24O10
メガワット:436.40926
MDL:MFCD05864858
CID:510445
PubChem ID:329747728

Aspalathin 化学的及び物理的性質

名前と識別子

    • Aspalathin
    • ROOIBOS
    • 1,1'-Biphenyl,2,3,3',4',5'-pentachloro
    • 2,3,3',4',5'-pcb
    • 2',3,3',4,5-PENTACHLOROBIPHENYL
    • 2',3,4,4',6'-pentahydroxydihydrochalcone-3'-C-glucoside
    • 3,3',4,4',5-pentachlorobiphenyl
    • 3'-C-fl-D-glucopyranosyl-2',3,4,4'-6'-pentahydroxydihydrochalcone
    • aspalathine
    • 3-(3,4-Dihydroxyphenyl)-1-(3-β-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • 3-(3,4-Dihydroxyphenyl)-3′-β-D-glucopyranosyl-2′,4′,6′-trihydroxypropiophenone
    • SCHEMBL1933939
    • Aspalathin, primary pharmaceutical reference standard
    • 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
    • 1-(3-C-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone
    • (1S)-1,5-anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
    • 6027-43-6
    • NSC-791581
    • XA166975
    • DTXSID90726949
    • CHEBI:79078
    • 3-(3,4-dihydroxyphenyl)-3'-beta-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • NSC791581
    • 3-(3,4-Dihydroxyphenyl)-1-(3-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • VCPUQYKWJRESOC-VJXVFPJBSA-N
    • 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)phenyl)propan-1-one
    • (1S)-1,5-anhydro-1-(3-(3-(3,4-dihydroxyphenyl)propanoyl)-2,4,6-trihydroxyphenyl)-D-glucitol
    • 3-(3,4-Dihydroxyphenyl)-3'-I2-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • 3-(3,4-Dihydroxyphenyl)-3'-b-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • 3-(3,4-Dihydroxyphenyl)-1-(3-I2-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • 3'-glucosyl-2',3,4,4',6'-pentahydroxydihydrochalcone
    • Aspalathin; 1-Propanone, 3-(3,4-dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-; Propiophenone, 3-(3,4-dihydroxyphenyl)-3'-ss-D-glucopyranosyl-2',4',6'-trihydroxy- (7CI,8CI); 3-(3,4-Dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-p
    • 3-(3,4-Dihydroxyphenyl)-1-(3-b-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • MDL: MFCD05864858
    • インチ: InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
    • InChIKey: VCPUQYKWJRESOC-VJXVFPJBSA-N
    • ほほえんだ: C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 452.13200
  • どういたいしつりょう: 452.13186158g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 11
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 633
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 208Ų

じっけんとくせい

  • 密度みつど: 1.662±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 131-165 ºC
  • ようかいど: 微溶性(2.5 g/l)(25ºC)、
  • PSA: 208.37000
  • LogP: -0.45500

Aspalathin セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • RTECS番号:UC1656000
  • 危険物標識: Xn
  • ちょぞうじょうけん:−20°C

Aspalathin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89571-10MG
6027-43-6
10MG
¥7237.34 2023-01-06
TRC
A788670-10mg
Aspalathin
6027-43-6
10mg
$ 592.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89571-10MG
Aspalathin
6027-43-6
10mg
¥8154.71 2025-01-16
TRC
A788670-5mg
Aspalathin
6027-43-6
5mg
$ 310.00 2023-04-19
PhytoLab
89571-500mg
Aspalathin
6027-43-6 ≥ 90.0 %
500mg
€11360 2023-10-25
A2B Chem LLC
AG67892-25mg
ROOIBOS EXTRACT ASPALATHUS LINEARIS
6027-43-6 95%+
25mg
$2010.00 2024-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03520585-10MG
Aspalathin
6027-43-6 primary reference standard
10MG
¥8505.98 2022-02-23
PhytoLab
89571-250mg
Aspalathin
6027-43-6 ≥ 90.0 %
250mg
€6035 2023-10-25
PhytoLab
89571-50mg
Aspalathin
6027-43-6 ≥ 90.0 %
50mg
€1278 2023-10-25
A2B Chem LLC
AG67892-10mg
ROOIBOS EXTRACT ASPALATHUS LINEARIS
6027-43-6 95%+
10mg
$1177.00 2024-04-19

Aspalathin 関連文献

Aspalathinに関する追加情報

Recent Advances in Aspalathin (6027-43-6) Research: Implications for Chemical Biology and Medicine

Aspalathin (CAS: 6027-43-6), a unique dihydrochalcone C-glucoside predominantly found in rooibos tea (Aspalathus linearis), has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research briefing synthesizes the latest findings on Aspalathin, focusing on its chemical characteristics, biological activities, and potential therapeutic applications. The compound's distinct antioxidant, anti-inflammatory, and metabolic regulatory effects position it as a promising candidate for addressing chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative conditions.

Recent studies published in journals like Phytomedicine and Journal of Agricultural and Food Chemistry have elucidated Aspalathin's molecular mechanisms, particularly its role in modulating oxidative stress through Nrf2 pathway activation and its ability to improve glucose uptake via AMPK-dependent mechanisms. Advanced analytical techniques including LC-MS/MS and NMR spectroscopy have been employed to characterize Aspalathin's stability and bioavailability, revealing challenges in its oral absorption that current formulation strategies aim to overcome.

In the context of metabolic syndrome, a 2023 clinical trial demonstrated Aspalathin's capacity to significantly reduce fasting blood glucose levels and improve insulin sensitivity in prediabetic subjects at doses of 250-500 mg/day. Parallel preclinical research has identified novel applications in neuroprotection, with Aspalathin showing blood-brain barrier permeability and protective effects against β-amyloid toxicity in Alzheimer's disease models. These findings suggest potential for multi-target therapeutic development.

The pharmaceutical industry has responded to these scientific advances with increased development activity. Patent filings for Aspalathin-based formulations have risen by 40% since 2020, particularly for combination therapies addressing metabolic disorders. However, challenges remain in standardizing extraction methods and ensuring batch-to-batch consistency, as the compound's content in natural sources varies significantly with cultivation conditions.

Future research directions highlighted in recent reviews include structure-activity relationship studies of Aspalathin derivatives and investigation of synergistic effects with other bioactive compounds. The establishment of a comprehensive safety profile through long-term toxicity studies represents another critical need for clinical translation. As the scientific understanding of this unique phytochemical continues to evolve, Aspalathin stands at the forefront of natural product drug discovery with substantial commercial potential in functional foods, nutraceuticals, and pharmaceutical applications.

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